Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI) Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)
Brand Name: Vulcanchem
CAS No.: 125151-83-9
VCID: VC0054533
InChI: InChI=1S/C9H15NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,12)
SMILES: CC(=O)C(=C)NC(=O)OC(C)(C)C
Molecular Formula: C9H15NO3
Molecular Weight: 185.223

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

CAS No.: 125151-83-9

Cat. No.: VC0054533

Molecular Formula: C9H15NO3

Molecular Weight: 185.223

* For research use only. Not for human or veterinary use.

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI) - 125151-83-9

Specification

CAS No. 125151-83-9
Molecular Formula C9H15NO3
Molecular Weight 185.223
IUPAC Name tert-butyl N-(3-oxobut-1-en-2-yl)carbamate
Standard InChI InChI=1S/C9H15NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,12)
Standard InChI Key HVLRBYGRENZZEG-UHFFFAOYSA-N
SMILES CC(=O)C(=C)NC(=O)OC(C)(C)C

Introduction

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI), with the CAS number 125151-83-9, is a derivative of carbamic acid. It belongs to the class of carbamates, which are esters or salts of carbamic acid, characterized by the presence of a carbamate functional group. This compound is notable for its unique molecular structure, featuring a methylene group and an oxopropyl moiety, which contribute to its distinct chemical properties and potential applications in various fields.

Synthesis Methods

The synthesis of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester can be achieved through various methodologies. These methods often involve the use of specific reagents and conditions tailored for high yield and purity. For instance, di(2-pyridyl) carbonate is noted for its efficiency in producing carbamate derivatives with high yields .

Applications and Research Findings

Carbamic acid derivatives, including carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester, are of interest in medicinal chemistry due to their potential biological activities. They are used in drug design and have applications in pharmaceuticals and agrochemicals . Interaction studies often focus on their enzyme inhibition properties, which can lead to significant physiological effects.

Comparison with Other Carbamic Acid Derivatives

Compound NameCAS NumberMolecular FormulaUnique Features
Carbamic acid, methyl ester105-60-2CH3OCONH2Simpler structure; used in various syntheses
Carbamic acid, phenyl methyl ester102-97-6C8H9NO2Aromatic substitution; different biological activities
Carbamic acid, ethyl ester105-57-7C3H7NO2Commonly used in agriculture; broader applications
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)125151-83-9C9H15NO3Unique alkyl substitutions and potential reactivity patterns

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